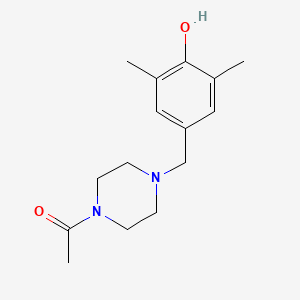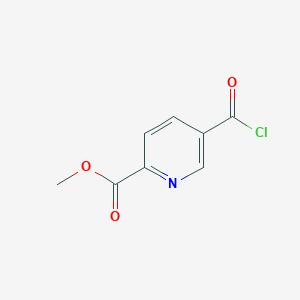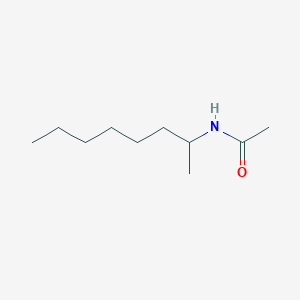![molecular formula C5H4BrN3O3 B8325664 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with an acetyl group and a bromine atom. Compounds of this nature are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione typically involves the bromination of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反応の分析
Types of Reactions
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and acetyl group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.
類似化合物との比較
Similar Compounds
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine substitution.
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the acetyl group.
2-acetyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Substituted with chlorine instead of bromine.
Uniqueness
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both the acetyl and bromine substituents, which can influence its reactivity and biological activity
特性
分子式 |
C5H4BrN3O3 |
|---|---|
分子量 |
234.01 g/mol |
IUPAC名 |
2-acetyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H4BrN3O3/c1-2(10)9-5(12)7-4(11)3(6)8-9/h1H3,(H,7,11,12) |
InChIキー |
YWRVDAAKFPRDHP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C(=O)NC(=O)C(=N1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentyl]-phosphonic acid diethyl ester](/img/structure/B8325654.png)



